2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide
CAS No.: 872855-59-9
Cat. No.: VC6208182
Molecular Formula: C23H30N4O5
Molecular Weight: 442.516
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872855-59-9 |
|---|---|
| Molecular Formula | C23H30N4O5 |
| Molecular Weight | 442.516 |
| IUPAC Name | 2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide |
| Standard InChI | InChI=1S/C23H30N4O5/c28-21(26-10-14-32-15-11-26)17-27-16-19(18-4-1-2-5-20(18)27)22(29)23(30)24-6-3-7-25-8-12-31-13-9-25/h1-2,4-5,16H,3,6-15,17H2,(H,24,30) |
| Standard InChI Key | FPDNYADOGYKXGY-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide, reflects its intricate structure:
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A central 1H-indol-3-yl group substituted at the 1-position with a 2-(morpholino-2-oxo)ethyl side chain.
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An acetamide moiety at the 3-position of the indole, further functionalized with a 3-morpholinopropyl group via the amide nitrogen .
Its molecular formula is C23H30N4O5, yielding a molecular weight of 442.5 g/mol . The SMILES notation (O=C(NCCCN1CCOCC1)C(=O)c1cn(CC(=O)N2CCOCC2)c2ccccc12) clarifies the connectivity of its four rings and functional groups .
Structural Characteristics
Key structural attributes include:
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Indole core: A bicyclic aromatic system with π-conjugation, enabling interactions with hydrophobic protein pockets.
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Morpholine rings: Two saturated six-membered rings containing oxygen and nitrogen, contributing to solubility and hydrogen-bonding capacity.
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Acetamide linker: A flexible spacer that may facilitate binding to enzymatic active sites.
Synthesis and Physicochemical Properties
Synthetic Pathways
While explicit details for this compound are unavailable, analogous molecules (e.g., N-substituted 2-(2-adamantyl-indol-3-yl)-2-oxoacetamides) are synthesized via:
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Indole alkylation: Reaction of 1H-indole derivatives with chloroacetyl chloride to introduce the 2-oxoethyl group .
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Morpholine conjugation: Nucleophilic substitution or amide coupling to attach morpholine rings .
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Acetamide formation: Condensation of carboxylic acid derivatives with amines under activating agents like HOBt/EDC .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular weight | 442.5 g/mol | |
| LogP (predicted) | ~2.1 (moderate lipophilicity) | |
| Hydrogen bond donors | 2 | |
| Hydrogen bond acceptors | 7 | |
| Solubility | Likely soluble in DMSO, DMFA |
Mechanism of Action Hypotheses
Apoptosis Induction
If akin to compound 5r, this molecule may:
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Activate extrinsic apoptosis pathways via caspase-8 cleavage.
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Cleave PARP, disrupting DNA repair mechanisms in cancer cells .
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Depolarize mitochondrial membranes, though caspase-9 involvement appears minimal in related structures .
Kinase Inhibition
Morpholine derivatives frequently target PI3K/Akt/mTOR pathways. The dual morpholine groups in this compound could competitively bind ATP pockets, inhibiting pro-survival kinases .
Future Research Directions
Preclinical Studies
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In vitro cytotoxicity assays: Screen against NCI-60 cancer cell lines.
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Pharmacokinetics: Assess metabolic stability and CYP450 interactions.
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Structural optimization: Modify morpholine substituents to enhance bioavailability.
Target Identification
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Chemical proteomics: Use affinity-based probes to identify binding partners.
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Transcriptomics: Evaluate gene expression changes in treated cells.
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